(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Biological Activity
The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The pyrazole and piperazine moieties are known to exhibit enzyme inhibitory properties. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
- Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the benzothiazole ring enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against microbial pathogens .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the target molecule. For instance, a review on benzothiazole derivatives indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
7a | 15 | Antibacterial |
7g | 12 | Antifungal |
Enzyme Inhibition Studies
In vitro studies have shown that related compounds can effectively inhibit AChE and urease:
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
Compound A | 2.14 | AChE |
Compound B | 0.63 | Urease |
These results suggest that the synthesized compound may also exhibit similar enzyme inhibitory effects.
Case Studies and Research Findings
- Antitubercular Activity : A study focusing on benzothiazole derivatives found that certain compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications in the benzothiazole moiety significantly influenced biological activity .
- Neuroprotective Effects : Research on pyrazole derivatives has suggested neuroprotective properties through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases. Compounds similar to the target molecule showed enhanced binding affinity for muscarinic receptors, indicating potential therapeutic applications in cognitive disorders .
- Cytotoxicity Studies : Evaluations of cytotoxic effects on various cancer cell lines revealed that certain derivatives led to significant cell death at micromolar concentrations, indicating potential anticancer properties .
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-12-9-13(2)17-15(10-12)21-19(26-17)24-7-5-23(6-8-24)18(25)16-14(3)11-20-22(16)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNEDXRNKFBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C=NN4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.